molecular formula C7H5FINO2 B14789509 3-Amino-2-fluoro-5-iodobenzoic acid

3-Amino-2-fluoro-5-iodobenzoic acid

Cat. No.: B14789509
M. Wt: 281.02 g/mol
InChI Key: PCQBEVJAYWCFHN-UHFFFAOYSA-N
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Description

3-Amino-2-fluoro-5-iodobenzoic acid is a chemical compound that belongs to the family of benzoic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-fluoro-5-iodobenzoic acid typically involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . This method is favored due to its high yield and the stability of the resulting product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar nucleophilic fluorination techniques, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-fluoro-5-iodobenzoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated using strong oxidizing agents.

    Reduction: Commonly involves reducing agents like lithium aluminum hydride.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible due to the presence of amino, fluoro, and iodo groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution; halogenating agents for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines or alcohols .

Scientific Research Applications

3-Amino-2-fluoro-5-iodobenzoic acid has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in cancer research.

    Industry: Utilized in the development of advanced materials and as a reagent in various industrial processes .

Mechanism of Action

The mechanism by which 3-Amino-2-fluoro-5-iodobenzoic acid exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds, while the fluoro and iodo groups can participate in halogen bonding and other non-covalent interactions. These interactions influence the compound’s reactivity and its ability to modulate biological pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-iodobenzoic acid: Similar structure but lacks the fluoro group.

    2-Fluoro-5-iodobenzoic acid: Lacks the amino group.

    3-Iodobenzoic acid: Lacks both the amino and fluoro groups.

Uniqueness

3-Amino-2-fluoro-5-iodobenzoic acid is unique due to the presence of all three functional groups (amino, fluoro, and iodo), which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound in various chemical reactions and applications.

Properties

Molecular Formula

C7H5FINO2

Molecular Weight

281.02 g/mol

IUPAC Name

3-amino-2-fluoro-5-iodobenzoic acid

InChI

InChI=1S/C7H5FINO2/c8-6-4(7(11)12)1-3(9)2-5(6)10/h1-2H,10H2,(H,11,12)

InChI Key

PCQBEVJAYWCFHN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)F)N)I

Origin of Product

United States

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